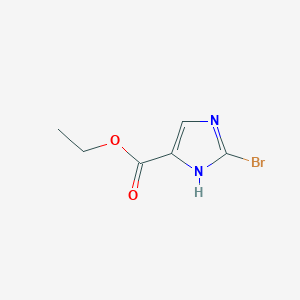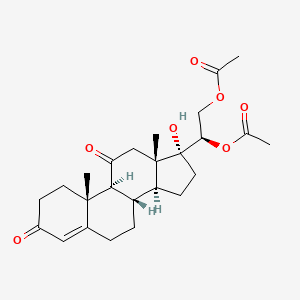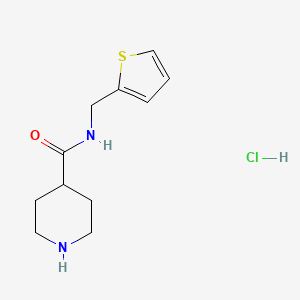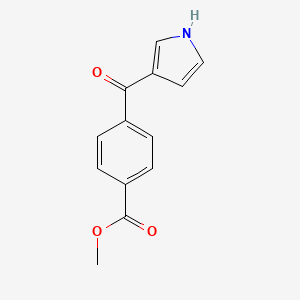
methyl 4-(1H-pyrrole-3-carbonyl)benzoate
Übersicht
Beschreibung
“Methyl 4-(1H-pyrrole-3-carbonyl)benzoate” is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 . It is a versatile compound widely used in scientific research due to its diverse applications, including drug synthesis, organic chemistry, and material science.
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “methyl 4-(1H-pyrrole-3-carbonyl)benzoate”, often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Methyl benzoate, a component of “methyl 4-(1H-pyrrole-3-carbonyl)benzoate”, is formed by the condensation of methanol and benzoic acid in the presence of a strong acid .Molecular Structure Analysis
The molecular structure of “methyl 4-(1H-pyrrole-3-carbonyl)benzoate” is represented by the InChI code1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11/h2-8,14H,1H3 . This indicates that the molecule consists of a pyrrole ring attached to a benzoate group.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Applications
A study by Koriatopoulou et al. (2008) describes a novel synthesis route to the pyrrolo[2,1-c][1,4]benzodiazocine ring system, showcasing the utility of methyl 4-(1H-pyrrole-3-carbonyl)benzoate in complex organic synthesis processes. This work highlights its role in the construction of intricate molecular architectures, indicative of its potential in medicinal chemistry and materials science (Koriatopoulou, Karousis, & Varvounis, 2008).
Material Science and Electrochemistry
Almeida et al. (2017) investigated a pyrrole derivative modified with Methyl Red azo dye for spectroelectrochemical applications. The study demonstrates the compound's significance in developing electrochromic materials, which are pivotal for creating smart windows, displays, and pH sensors, underscoring its versatility beyond basic organic synthesis (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).
Synthetic Histone Deacetylase Inhibitors
Research by Mai et al. (2004) explored derivatives of methyl 4-(1H-pyrrole-3-carbonyl)benzoate as new classes of synthetic histone deacetylase inhibitors, revealing its potential therapeutic applications in cancer and other diseases where epigenetic regulation plays a crucial role (Mai, Massa, Cerbara, Valente, Ragno, Bottoni, Scatena, Loidl, & Brosch, 2004).
Alkylation Studies
Gui-hong (2010) conducted a study on the alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate, demonstrating its applicability in the synthesis of various esters and highlighting its role in creating structurally diverse molecules, which could be useful in drug development and synthetic chemistry (Gui-hong, 2010).
Precursor for Schiff Base Derivatives
Mohamad et al. (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, indicating its potential as a precursor for the formation of Schiff base derivatives. This work underscores the compound's utility in organic synthesis, particularly in the construction of compounds with potential biological activity (Mohamad, Hassan, & Yusoff, 2017).
Safety And Hazards
“Methyl 4-(1H-pyrrole-3-carbonyl)benzoate” is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 4-(1H-pyrrole-3-carbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-9(3-5-10)12(15)11-6-7-14-8-11/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIZVGHWZPYCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(1H-pyrrole-3-carbonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




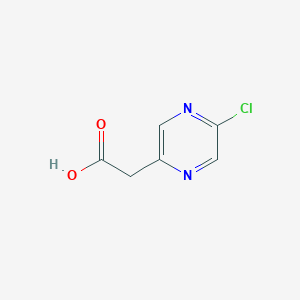
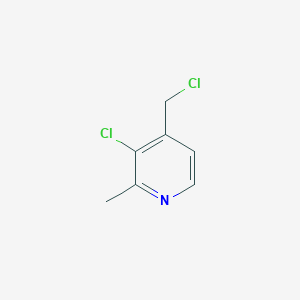
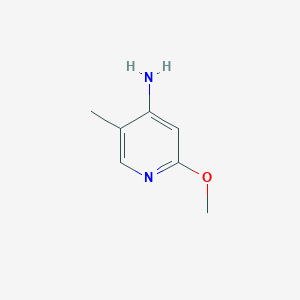
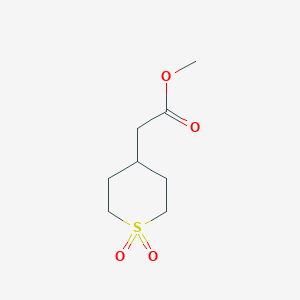
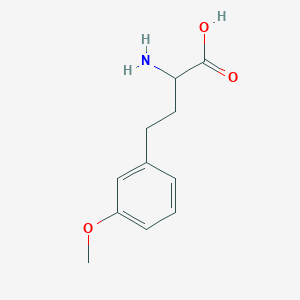

![Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)](/img/structure/B1430952.png)
